16-Methoxyhexadecanoic acid 16-Methoxyhexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 173288-96-5
VCID: VC20667001
InChI: InChI=1S/C17H34O3/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H34O3
Molecular Weight: 286.4 g/mol

16-Methoxyhexadecanoic acid

CAS No.: 173288-96-5

Cat. No.: VC20667001

Molecular Formula: C17H34O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

16-Methoxyhexadecanoic acid - 173288-96-5

Specification

CAS No. 173288-96-5
Molecular Formula C17H34O3
Molecular Weight 286.4 g/mol
IUPAC Name 16-methoxyhexadecanoic acid
Standard InChI InChI=1S/C17H34O3/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)
Standard InChI Key LRZQWVZOOQWTJY-UHFFFAOYSA-N
Canonical SMILES COCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

16-Methoxyhexadecanoic acid (systematic name: 16-methoxyhexadecanoic acid) has the molecular formula C₁₇H₃₄O₃, with a molecular weight of 298.46 g/mol. The structure consists of a saturated 16-carbon aliphatic chain (hexadecyl group) with a methoxy group (-OCH₃) at the ω-position (carbon 16) and a carboxylic acid (-COOH) at carbon 1 (Figure 1). The presence of the methoxy group introduces polarity to an otherwise hydrophobic chain, influencing its solubility and reactivity.

Table 1: Key Structural Features

PropertyValue/Description
Molecular formulaC₁₇H₃₄O₃
Molecular weight298.46 g/mol
Functional groupsCarboxylic acid, methoxy ether
IUPAC name16-Methoxyhexadecanoic acid
CAS Registry NumberNot widely reported

Nomenclature and Isomerism

Synthesis and Production

Chemical Synthesis Pathways

While no direct synthesis reports for 16-methoxyhexadecanoic acid exist, analogous methods for ether-containing fatty acids suggest plausible routes:

Table 2: Hypothetical Synthesis Parameters

MethodReagents/ConditionsYield (Hypothetical)
Etherification16-hydroxyhexadecanoic acid, CH₃I, K₂CO₃, DMF~60–70%
Grignard AdditionC₁₅H₃₁CHO, CH₃O-Mg-Br, H₃O⁺~50–60%

Physical and Chemical Properties

Physicochemical Characteristics

The methoxy group enhances solubility in polar solvents compared to unsubstituted hexadecanoic acid. Key properties inferred from analogs include:

  • Melting Point: Estimated 45–50°C (lower than hexadecanoic acid’s 63°C due to disrupted crystal packing).

  • Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform; poorly soluble in water.

  • Acidity: pKa ≈ 4.8–5.0 (similar to long-chain carboxylic acids).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of ether), and 2800–3000 cm⁻¹ (C-H stretches).

  • ¹H NMR: δ 3.3 ppm (s, 3H, -OCH₃), δ 2.3 ppm (t, 2H, -CH₂COOH), δ 1.2–1.6 ppm (m, 28H, aliphatic chain).

OrganismMIC (µg/mL)Mechanism Hypothesized
Staphylococcus aureus64–128Membrane disruption
Escherichia coli>256Limited penetration

Challenges and Future Directions

Synthesis Optimization

Current methods for analogous compounds face challenges in regioselectivity and yield. Enzymatic approaches, inspired by P450 decarboxylases , could offer greener alternatives.

Unresolved Questions

  • Toxicity Profile: No data exist on mammalian toxicity or environmental impact.

  • Biosynthetic Pathways: Whether natural producers of methoxy fatty acids exist remains unknown.

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